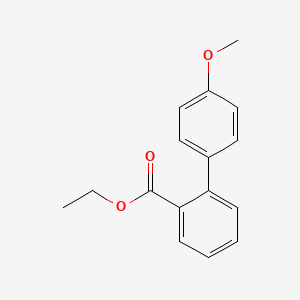

Ethyl 4'-methoxybiphenyl-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

858035-49-1 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

ethyl 2-(4-methoxyphenyl)benzoate |

InChI |

InChI=1S/C16H16O3/c1-3-19-16(17)15-7-5-4-6-14(15)12-8-10-13(18-2)11-9-12/h4-11H,3H2,1-2H3 |

InChI Key |

ZIFCEGMYRZZOLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Methoxybiphenyl 2 Carboxylate and Analogous Biphenyl Carboxylates

Transition Metal-Catalyzed Cross-Coupling Reactions

The formation of the carbon-carbon bond between the two phenyl rings in biphenyl (B1667301) carboxylates is most efficiently accomplished using transition metal catalysis. Among these methods, the Suzuki-Miyaura coupling is a predominant strategy, though several other effective cross-coupling reactions are also employed in the synthesis of analogous structures.

Suzuki-Miyaura Coupling Protocols for Biphenyl Scaffold Construction

The Suzuki-Miyaura coupling has become one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl systems. mdpi.comuwindsor.ca This reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. nih.govmdpi.com For the synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate, this would typically involve the reaction of ethyl 2-bromobenzoate (B1222928) with 4-methoxyphenylboronic acid, or alternatively, 2-bromobenzoic acid with 4-methoxyphenylboronic acid followed by esterification.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps involving a palladium catalyst. nih.govrsc.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (R¹-X) to a palladium(0) complex (L₂Pd⁰). This step forms a square planar palladium(II) intermediate (L₂Pd(R¹)X), which is often the rate-determining step of the reaction. nih.govmdpi.comwildlife-biodiversity.com The reactivity of the aryl halide decreases in the order of I > OTf > Br >> Cl. rsc.orgmdpi.com

Transmetalation: In this step, the organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium(II) complex. nih.gov This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) intermediate to form a new diorganopalladium(II) complex (L₂Pd(R¹)R²) and displaces the halide. mdpi.comnih.gov

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (R¹ and R²) couple to form the desired biphenyl product (R¹-R²), and the palladium(0) catalyst (L₂Pd⁰) is regenerated, allowing it to re-enter the catalytic cycle. nih.govrsc.orgkochi-tech.ac.jp

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium precursor and, most critically, the supporting ligand. Various palladium sources can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. rsc.orgacs.orgbeilstein-journals.org

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition step, and facilitating the reductive elimination. The choice of ligand can be critical for the success of the reaction, especially with challenging substrates. mdpi.com Phosphine-based ligands are common, ranging from simple triphenylphosphine (B44618) (PPh₃) to more sophisticated, sterically hindered biarylphosphine ligands like SPhos and XPhos, which are effective for coupling sterically hindered substrates or less reactive aryl chlorides. rsc.orgmdpi.com Chiral-bridged biphenyl monophosphine ligands have also been developed for asymmetric Suzuki-Miyaura couplings. beilstein-journals.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and forming robust bonds with the palladium center, which can enhance catalytic activity and stability. nsf.gov

| Palladium Precursor | Ligand | Substrate 1 | Substrate 2 | Yield (%) |

| Pd₂(dba)₃ | (R)-MOP | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | 70 |

| Pd₂(dba)₃ | L7 (chiral-bridged biphenyl monophosphine) | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | 85 |

| Pd(acac)₂ | BrettPhos | Nitroarenes | Arylboronic acids | 41-84 |

| Pd/C | None | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | >95 |

This table presents a selection of catalytic systems used in Suzuki-Miyaura reactions for the synthesis of complex biphenyl derivatives, illustrating the impact of different palladium precursors and ligands on reaction yield. mdpi.comacs.orgbeilstein-journals.org

The outcome of a Suzuki-Miyaura coupling is profoundly influenced by the reaction conditions.

Solvent: The choice of solvent affects the solubility of reactants and the catalyst, and can influence the reaction rate. Common solvents include toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane. mdpi.combeilstein-journals.org Aqueous solvent mixtures (e.g., DMF/H₂O) are also frequently used, as water can aid in the dissolution of the base and the boronate species. mdpi.com Green syntheses have been developed using only water as the solvent. researchgate.netdntb.gov.ua

Base: The base is essential for the activation of the boronic acid in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are widely used. mdpi.combeilstein-journals.orgresearchgate.net The strength and nature of the base can impact the reaction's efficiency and selectivity, and must be chosen carefully based on the specific substrates.

Temperature: Reaction temperatures can vary significantly, from room temperature to reflux conditions. mdpi.comresearchgate.net Higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst decomposition. Optimization is often required, and studies have shown that yield can be directly proportional to temperature, while enantioselectivity in asymmetric couplings may be inversely proportional. mdpi.combeilstein-journals.org

| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| K₂CO₃ | DMF/H₂O (95:5) | 70 | 48 | ~90 |

| K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >95 |

| K₃PO₄ | THF | 50 | 72 | 85 |

| K₂CO₃ | Water | Room Temp | 4 | >90 |

This table illustrates the effect of varying reaction conditions on the outcome of Suzuki-Miyaura couplings for biphenyl synthesis, using data from reactions coupling various aryl bromides and boronic acids. mdpi.combeilstein-journals.orgresearchgate.net

Exploration of Alternative Cross-Coupling Strategies (e.g., Heck, Negishi, Sonogashira, Stille, Kumada)

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions provide alternative pathways to the biphenyl scaffold. uwindsor.caresearchgate.net Each method utilizes a different class of organometallic nucleophile.

Negishi Coupling: Employs organozinc reagents, which are highly reactive, allowing for reactions to occur under mild conditions. This method is known for its high functional group tolerance. rsc.orgwildlife-biodiversity.com

Stille Coupling: Uses organotin (stannane) reagents. A key advantage is the tolerance of a wide variety of functional groups, although a major drawback is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts. rsc.orgresearchgate.net

Kumada Coupling: Utilizes Grignard reagents (organomagnesium halides). This was one of the earliest nickel- and palladium-catalyzed cross-coupling reactions. While effective, the high reactivity of Grignard reagents limits their functional group compatibility. uwindsor.ca

Heck Coupling: This reaction differs slightly as it typically involves the coupling of an aryl halide with an alkene. While not a direct route to biphenyls in the same manner as the others, variations and tandem reactions can be used to construct the biphenyl core. researchgate.net

Hiyama Coupling: Uses organosilicon compounds. This method is attractive because organosilanes are generally non-toxic and stable. An activator, typically a fluoride (B91410) source, is required to facilitate transmetalation. rsc.org

Diversified Synthetic Approaches for Carboxylate Formation

The ethyl carboxylate group in this compound can be introduced at different stages of the synthesis.

One common strategy involves performing the cross-coupling reaction directly on a substrate that already contains the ethyl ester group. For instance, the Suzuki-Miyaura coupling of ethyl 2-bromobenzoate with 4-methoxyphenylboronic acid would directly yield the target molecule.

An alternative and frequently used approach is to conduct the coupling on the corresponding carboxylic acid, followed by a separate esterification step. For example, 4'-methoxy-biphenyl-2-carboxylic acid can be synthesized and then converted to its ethyl ester. chemicalbook.com A documented synthesis of the parent acid involves the reaction of phthalic anhydride (B1165640) with a Grignard reagent, 4-methoxyphenylmagnesium bromide, in tetrahydrofuran. chemicalbook.com This nucleophilic addition opens the anhydride ring to form a keto-acid, which upon workup yields 2-(4-methoxybenzoyl)benzoic acid. Subsequent reduction and aromatization steps would lead to the biphenyl carboxylic acid. The final step is a classic Fischer esterification, where the carboxylic acid is refluxed with ethanol (B145695) in the presence of a strong acid catalyst (like sulfuric acid) to produce this compound.

Another approach involves the saponification of a precursor. For instance, (2-oxazolinyl)-2-biphenyl derivatives can be synthesized via coupling reactions, and the oxazoline (B21484) group can then be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, which can then be esterified. google.com

Esterification Methodologies and Derivatives

A common and direct route to this compound is the esterification of its corresponding carboxylic acid, 4'-methoxybiphenyl-2-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. libretexts.orgchemistrysteps.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol, which serves as both the reactant and the solvent, to drive the equilibrium towards the formation of the ethyl ester and water. masterorganicchemistry.com

Table 1: Fischer Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol (Excess) | Acid Catalyst | Typical Yield | Reference |

|---|---|---|---|---|

| Acetic Acid | Ethanol | H₂SO₄ | ~65% (equimolar), >95% (excess alcohol) | masterorganicchemistry.com |

| Benzoic Acid | Methanol | H₂SO₄ | High | nih.gov |

| Hindered Carboxylic Acids | Various Alcohols | Dowex H⁺/NaI | Generally high | nih.gov |

Friedel-Crafts and Related Acylation Pathways Leading to Biphenyl Esters

While direct Friedel-Crafts acylation of a pre-formed biphenyl scaffold is a common method for introducing acyl groups, its application for the synthesis of 2-substituted biphenyls like the target molecule is challenging. Friedel-Crafts reactions on biphenyl typically yield 4- and 4,4'-disubstituted products due to steric and electronic factors. nih.gov

However, an intramolecular Friedel-Crafts acylation of a suitable biphenyl-2-carboxylic acid derivative can be a viable pathway, leading to the formation of a fluorenone core structure. researchgate.netfigshare.com This approach, while not directly yielding the target ester, highlights a related synthetic transformation within the biphenyl carboxylate family.

An alternative intramolecular cyclization that forms the biphenyl skeleton is the Pschorr reaction. organic-chemistry.orgwikipedia.org This reaction involves the copper-catalyzed intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt. thieme.de This method can be employed to construct the biphenyl-2-carboxylate framework from an appropriately substituted precursor. The Pschorr cyclization offers a relatively good atom economy as the main byproduct is nitrogen gas. wikipedia.org

Multicomponent Reaction Sequences in Biphenyl Ester Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool in modern organic synthesis. beilstein-journals.org While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs have been successfully employed to generate highly substituted biphenyl derivatives. For instance, a multicomponent reaction involving biphenyl, 2-aminobenzoimidazole, and dihydro-2H-pyran-2,6-dione has been reported for the synthesis of a biphenyl amide derivative. nih.gov This demonstrates the potential of MCRs to rapidly build complexity in biphenyl systems, which could be adapted for the synthesis of biphenyl carboxylate analogs.

Advancements in Sustainable and Green Chemical Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of biphenyls and their derivatives. Key areas of focus include the use of environmentally benign solvents, the development of reusable catalysts, and the maximization of atom economy.

Implementation of Aqueous and Solvent-Free Reaction Environments

A significant advancement in the green synthesis of biphenyl carboxylic acids, the precursors to their esters, is the use of water as a reaction solvent. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming the biphenyl C-C bond, has been successfully performed in aqueous media. rsc.org This approach avoids the use of volatile and often toxic organic solvents. In some cases, these reactions can be carried out under ligand-free conditions, further simplifying the reaction setup and reducing waste. rsc.org

Solvent-free, or neat, reaction conditions represent another green alternative. For example, the mechanochemical ball milling of biphenyl with phthalic anhydride in the presence of aluminum chloride has been used to synthesize a biphenyl-4-carbonyl-benzoic acid, demonstrating a solvent-free Friedel-Crafts acylation. nih.gov

Development and Application of Heterogeneous Catalysis for Reusability

A cornerstone of green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. rsc.org In the context of biphenyl synthesis, particularly through Suzuki-Miyaura coupling, a variety of heterogeneous palladium catalysts have been developed. These catalysts often consist of palladium nanoparticles supported on materials such as carbon, silica (B1680970), or polymers. rsc.orgresearchgate.net

The reusability of these catalysts is a key metric of their sustainability. Many heterogeneous palladium catalysts have demonstrated good to excellent reusability over multiple reaction cycles with only a minor decrease in catalytic activity.

Table 2: Reusability of Heterogeneous Palladium Catalysts in Suzuki-Miyaura Coupling

| Catalyst | Support Material | Solvent | Yield (1st Cycle) | Yield (5th Cycle) | Reference |

|---|---|---|---|---|---|

| Pd/SS-CNS | Carbon Nanospheres | EtOH/H₂O | High | 75% | rsc.org |

| Bio-supported Pd NPs | Biological Support | Water | High | 86% | rsc.org |

| m-GAP palladium catalyst | Polymer | - | High | Consistent activity over 10 cycles | acs.org |

Principles of Atom Economy and Waste Reduction in Biphenyl Ester Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are a key goal of green chemistry as they minimize the generation of waste. researchgate.net

Different synthetic routes to biphenyls and their derivatives can have vastly different atom economies. For example, classical methods like the Ullmann reaction often have lower atom economy compared to modern cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov The Suzuki-Miyaura reaction is often favored for its generally high yields and good atom economy, as the boron-containing byproducts are typically benign. jocpr.com

Table 3: Comparative Atom Economy of Biphenyl Synthesis Methods

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide + Arylboronic acid | Biphenyl | Boronic acid derivatives, salt | Relatively High |

| Grignard Reaction | Aryl magnesium halide + Aryl halide | Biphenyl | Magnesium halides | Moderate |

| Ullmann Coupling | 2 x Aryl halide | Biphenyl | Metal halides | Generally Low |

Note: The exact atom economy will depend on the specific reactants and stoichiometry used.

By carefully selecting synthetic routes that prioritize high atom economy and utilize green reaction conditions and catalysts, the synthesis of this compound and its analogs can be achieved in a more sustainable and environmentally responsible manner.

Reaction Pathways and Mechanistic Investigations of Ethyl 4 Methoxybiphenyl 2 Carboxylate

Reactivity Profiling of the Ester Functional Group

The ethyl carboxylate group is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.

Transformations Involving the Ethyl Carboxylate Moiety (e.g., Transesterification, Amidation)

The ethyl carboxylate group of Ethyl 4'-methoxybiphenyl-2-carboxylate can undergo several typical ester reactions, most notably transesterification and amidation.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by exchanging the alkoxy group (-OCH2CH3) with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (e.g., sodium methoxide) acts as a nucleophile, attacking the carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group to form the new ester. To favor the product, the incoming alcohol is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A different alcohol then acts as a nucleophile, leading to a new ester after a series of proton transfer and elimination steps. masterorganicchemistry.com

Amidation: This reaction converts the ester into an amide by reacting it with an amine. Direct amidation of esters is possible but can be slow. The reaction involves the nucleophilic attack of the amine on the ester carbonyl group. Catalysts or specific reaction conditions are often employed to facilitate this transformation. For instance, certain metal catalysts like TiF4 have been shown to effectively promote the direct amidation of carboxylic acids, a related transformation. rsc.org The synthesis of N,N-bis-(2-hydroxyethyl)-p-methoxycinnamamide from ethyl p-methoxycinnamate is an example of a direct amidation process. researchgate.net

Reactivity of the Biphenyl (B1667301) Core

The biphenyl system of this compound is susceptible to substitution reactions, with the regiochemical outcome being heavily influenced by the existing substituents. Biphenyls generally undergo electrophilic substitution reactions similar to benzene (B151609). rsc.org

Electrophilic Aromatic Substitution Dynamics on the Biphenyl System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction for aromatic compounds. wikipedia.org The rate and position of the substitution on the biphenyl core are determined by the electronic effects of the ethyl carboxylate and methoxy (B1213986) groups. wikipedia.org

The biphenyl system has two phenyl rings, which we can designate as Ring A (bearing the ethyl carboxylate) and Ring B (bearing the methoxy group).

Ring A: The ethyl carboxylate group (-COOEt) is an electron-withdrawing group. It deactivates the ring towards electrophilic attack and is a meta-director. uci.edu

Ring B: The methoxy group (-OCH3) is a strong activating group. vaia.com Through resonance, it donates electron density to the ring, particularly at the ortho and para positions, making these sites more nucleophilic and thus more reactive towards electrophiles. libretexts.orgyoutube.com

Therefore, electrophilic attack is overwhelmingly favored to occur on the electron-rich Ring B, directed to the positions ortho to the methoxy group (positions 3' and 5'), as the para position (1') is part of the biphenyl linkage.

| Ring | Substituent | Electronic Effect | Reactivity towards SEAr | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|---|

| A | -COOEt (Ethyl carboxylate) | Electron-withdrawing | Deactivated | meta | 3, 5 |

| B | -OCH3 (Methoxy) | Electron-donating | Activated | ortho, para | 3', 5' |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult for typical aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org

For this compound, the potential for SNAr depends on the ring and the presence of a suitable leaving group (like a halogen).

Ring A: The ethyl carboxylate group is electron-withdrawing. If a good leaving group were present at the 4 or 6-position (ortho or para to the ester), SNAr could be possible.

Ring B: The methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr is highly unlikely on this ring.

Regioselective Transformations Directed by Biphenyl Substituents

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the case of this compound, the regioselectivity of electrophilic substitution is a classic example of competing substituent effects. The powerful activating and ortho, para-directing nature of the methoxy group dominates over the deactivating, meta-directing effect of the ethyl carboxylate group. youtube.com Consequently, an incoming electrophile will preferentially attack the activated ring (Ring B) at the positions ortho to the methoxy group. acs.org

Influence of the Methoxy Substituent on Aromatic Reactivity

The methoxy group plays a pivotal role in determining the reactivity of the biphenyl core. Its influence stems from a combination of two electronic effects:

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation significantly increases the electron density on the aromatic ring, especially at the ortho and para positions. This effect is strongly activating, making the ring much more reactive towards electrophiles than an unsubstituted benzene ring. vaia.comlibretexts.org

This strong activation and directing effect means that reactions like nitration, halogenation, or Friedel-Crafts reactions will occur selectively on the methoxy-substituted ring. rsc.orgwikipedia.org

Electron Transfer and Radical Processes

Electron transfer events are fundamental to many reactions involving biphenyl systems, leading to the formation of radical intermediates that dictate the subsequent chemical pathways. The electronic nature of substituents on the biphenyl core, such as the electron-donating methoxy group and the electron-withdrawing carboxylate group in this compound, plays a crucial role in modulating the stability and reactivity of these radical species.

Electrochemical methods provide a powerful means to initiate and study electron transfer processes in biphenyl systems. The application of an electrical potential can lead to the oxidation or reduction of the molecule, forming radical cations or radical anions, respectively.

The anodic oxidation of electron-rich aromatic compounds, such as those containing methoxy groups, has been investigated for the formation of biaryl linkages. acs.orgnih.gov In the case of a methoxy-substituted biphenyl like this compound, oxidation would likely occur on the methoxy-substituted ring, which is more electron-rich. This process involves the removal of an electron to form a radical cation. The fate of this radical cation can vary, but a common pathway is the coupling with a neutral molecule to form a dimer, which can then be further oxidized to generate more complex polycyclic systems. acs.org Cyclic voltammetry (CV) is a key technique used to study these processes, revealing the oxidation and reduction potentials of the compound. royalsocietypublishing.org For many biphenyl compounds, the oxidation process is reversible, indicating the stability of the generated radical species on the timescale of the CV experiment. royalsocietypublishing.org

The general mechanism for the electrochemical coupling of methoxy-substituted aromatics can be summarized as follows:

Electron Transfer: The aromatic compound (ArH) is oxidized at the anode to form a radical cation (ArH•+).

Radical-Radical Coupling or Radical-Substrate Coupling: Two radical cations can couple, or a radical cation can attack a neutral molecule.

Deprotonation/Further Oxidation: The resulting dimeric cation undergoes deprotonation and further oxidation to yield the final biphenyl product.

Parker et al. demonstrated that anodic oxidation of substituted anisoles in an electrolyte system of dichloromethane (B109758) and trifluoroacetic acid can lead to the formation of the corresponding biphenyls. acs.org However, the products often have lower oxidation potentials than the starting materials, which can lead to overoxidation and the formation of oligomers or polymers. acs.orgnih.gov

Table 1: Representative Electrochemical Data for Biphenyl Derivatives This table presents hypothetical cyclic voltammetry data for illustrative purposes, based on general observations for similar aromatic compounds.

| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Reduction Potential (Epc vs. Ag/AgCl) | Scan Rate (mV/s) | Notes |

|---|---|---|---|---|

| Biphenyl | +1.9 V | -2.6 V | 100 | Reversible oxidation is often difficult. |

| 4-Methoxybiphenyl | +1.5 V | -2.7 V | 100 | The methoxy group lowers the oxidation potential. |

Photochemistry offers a distinct set of reaction pathways for biphenyl carboxylates, often initiated by the absorption of UV or visible light to generate an electronically excited state. rsc.orgnih.gov These excited states can undergo various transformations, including intersystem crossing to a triplet state, which is often the key intermediate in subsequent radical reactions. researchgate.net

For aromatic esters, photochemical reactions can involve intramolecular hydrogen atom transfer (HAT), cyclization, or fragmentation. Research has shown that UV irradiation of an aromatic carboxylic ester tethered to another aromatic moiety can lead to intramolecular C-C bond formation. researchgate.net These reactions often proceed through an excited triplet state and involve a hydrogen atom transfer step. researchgate.net

A plausible photochemical pathway could involve:

Excitation: The biphenyl carboxylate absorbs a photon, promoting it to an excited singlet state (S1).

Intersystem Crossing: The S1 state undergoes intersystem crossing to the more stable triplet state (T1).

Radical Formation: The T1 state can initiate radical reactions, such as abstracting a hydrogen atom from a solvent or another molecule, or it can be involved in electron transfer processes with a photosensitizer. researchgate.net

Decarboxylation: If a carboxyl radical is formed via SET, it can lose CO2 to generate a biphenyl radical, which then undergoes further reaction. rsc.org

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of these complex reactions requires a combination of experimental and computational techniques to identify transient species and map out the energy landscape of the reaction.

The direct observation of short-lived reaction intermediates like radicals and excited states is crucial for mechanistic elucidation. Several advanced spectroscopic and analytical techniques are employed for this purpose.

Laser Flash Photolysis (LFP): This is a cornerstone technique for studying photochemical reactions. acs.org A short, intense laser pulse is used to generate a high concentration of transient species (e.g., excited triplet states, radicals). A second, weaker light beam is then passed through the sample to record the transient absorption spectrum as a function of time. This allows for the characterization of the intermediates and the measurement of their decay kinetics. For instance, the triplet excited state and subsequent ketyl radical formed from benzophenone, a related aromatic ketone, have been extensively studied using this method. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a magnetic resonance technique that is specifically sensitive to species with unpaired electrons, such as radicals and radical ions. It can provide detailed information about the electronic structure of these intermediates. EPR is often used in conjunction with electrochemical or photochemical methods to identify the radical species generated in situ.

Cyclic Voltammetry (CV): As mentioned previously, CV is an electrochemical technique that provides information about the redox potentials of a molecule. royalsocietypublishing.org The shape of the voltammogram and how it changes with scan rate can give insights into the stability of the radical ions formed and the kinetics of subsequent chemical reactions.

Spectroelectrochemistry: This method combines spectroscopic techniques (like UV-Vis or IR) with electrochemistry. It allows for the spectroscopic characterization of species that are generated at an electrode surface in real-time, providing direct evidence for the formation of radical ions and other intermediates.

Chemical Trapping: In this approach, a "trap" molecule is added to the reaction mixture. The trap is designed to react selectively and rapidly with a specific intermediate to form a stable, characterizable product. The identification of this product provides indirect but compelling evidence for the existence of the transient intermediate.

Kinetic studies are essential for understanding reaction mechanisms by quantifying the rates at which reactants are consumed and products are formed. This data helps to formulate a rate law, which is a mathematical expression that describes the dependency of the reaction rate on the concentration of reactants.

The rate constants for reactions involving biphenyl derivatives can be determined under various conditions to understand the influence of factors like temperature, solvent, and substituent effects. rsc.org For example, rate constants for the reaction of 4'-substituted biphenyl-4-carboxylic acids with diazodiphenylmethane (B31153) have been determined at different temperatures in various alcohols. rsc.org Such studies allow for the calculation of activation parameters (enthalpy and entropy of activation), which provide insight into the transition state of the reaction.

The analysis of substituent effects, often using Hammett plots, is a powerful tool. rsc.org By correlating the logarithm of the rate constant (log k) with a parameter that quantifies the electron-donating or -withdrawing nature of a substituent (σ), a linear relationship is often found. The slope of this line (the reaction constant, ρ) gives valuable information about the charge distribution in the transition state. rsc.org

Table 2: Representative Kinetic Data for the Reaction of Biphenyl-4-carboxylic Acid with Diazodiphenylmethane at 30°C Data adapted from the literature for a related biphenyl system to illustrate the type of data generated in kinetic studies. rsc.org

| Solvent | Rate Constant (k) (l mol-1 min-1) | Dielectric Constant (ε) |

|---|---|---|

| 2-Methylpropan-2-ol | 0.231 | 10.9 |

| Butan-1-ol | 0.596 | 17.1 |

| Propan-1-ol | 0.686 | 20.1 |

| Ethanol (B145695) | 0.887 | 24.3 |

This data illustrates how reaction rates can be highly dependent on the properties of the solvent, providing clues about the polarity of the transition state.

By combining these experimental and analytical approaches, a detailed picture of the reaction pathways for compounds like this compound can be constructed, from the initial electron transfer or photoexcitation event to the formation of the final products.

Computational and Theoretical Studies of Ethyl 4 Methoxybiphenyl 2 Carboxylate

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

Conformational Analysis and Geometry Optimization

No published data are available on the conformational analysis or optimized geometry of Ethyl 4'-methoxybiphenyl-2-carboxylate using DFT. Such a study would typically involve calculating the potential energy surface as a function of the dihedral angle between the two phenyl rings to identify the most stable conformers. Key geometrical parameters such as bond lengths, bond angles, and dihedral angles for the lowest energy conformer would be determined.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential, Dipole Moments, Polarizability)

There are no specific DFT calculations detailing the electronic structure of this compound. A typical study would report the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic reactivity. A Molecular Electrostatic Potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. Additionally, the dipole moment and polarizability would be calculated to describe its charge distribution and response to an external electric field.

Energetic and Kinetic Analysis of Reaction Mechanisms (e.g., Activation Barriers, Transition State Geometries)

No computational studies on the reaction mechanisms involving this compound are available. Research in this area would involve mapping the reaction pathways, identifying transition state geometries, and calculating activation barriers to understand the kinetics and thermodynamics of its potential reactions.

Higher-Level Ab Initio and Semi-Empirical Methodologies

There is no information available from studies employing higher-level ab initio or semi-empirical methods for this compound.

Molecular Modeling and Dynamics Simulations

No molecular modeling or molecular dynamics simulation studies have been published for this compound. Such simulations would provide insights into the dynamic behavior of the molecule in different environments, such as in solution, by simulating its movements over time.

Investigation of Dynamic Conformational Mobility

In the case of this compound, the presence of the ethyl carboxylate group at the 2-position introduces significant steric hindrance. This bulkiness forces the two phenyl rings out of a planar arrangement to minimize repulsive forces. Computational methods, such as conformational searches and molecular dynamics simulations, are employed to explore the potential energy surface of the molecule and identify stable conformers. nih.gov These studies often reveal that for most substituted biphenyls, a coplanar conformation is energetically unfavorable. acs.org

The conformational preference is a delicate balance between steric repulsion and the electronic effects of the substituents. The methoxy (B1213986) group at the 4'-position, being in a para position, has a lesser steric impact on the dihedral angle compared to the ortho-substituent. However, its electronic influence can affect the electron density distribution across the biphenyl (B1667301) system. Theoretical calculations can quantify the energy barriers between different conformations, providing insight into the flexibility of the molecule at various temperatures.

Table 1: Illustrative Conformational Analysis Data for a Substituted Biphenyl

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 15.0 |

| 30 | 5.0 |

| 60 | 0.0 |

| 90 | 2.5 |

| 120 | 8.0 |

| 180 | 18.0 |

Note: This table provides hypothetical data to illustrate the typical energy profile of a sterically hindered biphenyl. The exact values for this compound would require specific calculations.

Simulation of Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. For this compound, these interactions include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. Computational simulations are invaluable for understanding and predicting the crystal packing architecture. tandfonline.com

Molecular dynamics and Monte Carlo methods, utilizing force fields that describe atom-atom pair-potentials, can simulate the aggregation of molecules to form a crystal lattice. tandfonline.com These simulations can predict the most stable crystal packing arrangements by identifying those with the lowest lattice energy. The results of such simulations can be compared with experimental data from X-ray crystallography to validate the computational model.

The presence of the polar methoxy and ethyl carboxylate groups in this compound introduces specific directional interactions that can influence the packing motif. For instance, the carbonyl oxygen of the ester and the oxygen of the methoxy group can act as hydrogen bond acceptors. Analysis of the Hirshfeld surface can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing. researchgate.net

Quantitative Structure-Reactivity and Structure-Property Relationship Studies

Correlation of Calculated Electronic Descriptors with Experimental Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the structural features of molecules with their biological activity or physical properties. tandfonline.com For a series of related compounds like substituted biphenyls, QSAR models can be developed to predict their reactivity or efficacy based on calculated molecular descriptors.

For this compound and its analogues, electronic descriptors are of particular importance. These can be calculated using quantum chemical methods such as Density Functional Theory (DFT). ingentaconnect.com Key electronic descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively, which is crucial for its reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.gov

Atomic charges: The partial charge on each atom can provide insights into local reactivity.

By establishing a mathematical relationship between these descriptors and experimentally observed reactivity (e.g., reaction rates, binding affinities), a predictive QSAR model can be built. researchgate.net Such models are instrumental in the rational design of new molecules with desired properties.

Table 2: Hypothetical Electronic Descriptors for a Series of Biphenyl Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Log(Reactivity) |

| Derivative 1 | -6.2 | -1.5 | 2.1 | 1.5 |

| Derivative 2 | -6.5 | -1.2 | 3.5 | 2.1 |

| Derivative 3 | -6.0 | -1.8 | 1.8 | 1.2 |

| This compound | -6.3 | -1.4 | 2.8 | (Predicted) |

Note: This table is illustrative and demonstrates the type of data used in QSAR studies.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry offers powerful methods for the theoretical prediction of various spectroscopic signatures, which can aid in the identification and characterization of molecules like this compound.

NMR Spectroscopy: The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a significant application of computational chemistry. github.io By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts. researchgate.net These calculations are typically performed using DFT methods and can account for solvent effects through implicit or explicit solvent models. liverpool.ac.uk Comparing the predicted spectrum with the experimental one can help in assigning the peaks and confirming the structure.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their intensities can be determined. This is useful for identifying the presence of specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the conjugated π-system of the biphenyl core.

Stereochemical Analysis

Computational Assessment of Axial Chirality and Atropisomerism in Biphenyls

Biphenyls with bulky substituents at the ortho positions can exhibit a form of stereoisomerism known as atropisomerism, where rotation around the central single bond is restricted, leading to the existence of stable, non-interconverting enantiomers. pharmaguideline.com This phenomenon gives rise to axial chirality.

For this compound, the presence of the ethyl carboxylate group at an ortho position is a key factor for potential atropisomerism. Computational methods are crucial for assessing the likelihood and stability of atropisomers. The primary computational task is to determine the rotational barrier around the biphenyl C-C bond. researchgate.net

This is typically done by performing a relaxed scan of the potential energy surface as a function of the dihedral angle between the two phenyl rings. The transition state for the rotation is usually a planar or near-planar conformation, and the energy difference between the ground state (a twisted conformation) and the transition state gives the rotational barrier. libretexts.org

If the calculated rotational barrier is sufficiently high (generally > 20-25 kcal/mol), the atropisomers are expected to be stable and separable at room temperature. libretexts.org These calculations can guide synthetic efforts to resolve the enantiomers and can also be used to study the stereochemical outcome of reactions involving these chiral molecules.

Theoretical Basis of Chiroptical Responses

The chiroptical properties of molecules, such as this compound, are fundamentally governed by their interaction with circularly polarized light. These responses, which include electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), arise from the three-dimensional arrangement of atoms in a chiral molecule. In the case of biphenyl derivatives, their chirality often stems from atropisomerism, a phenomenon of restricted rotation around the single bond connecting the two phenyl rings. slideshare.netrsc.org This restricted rotation, typically caused by bulky ortho-substituents, leads to stable, non-superimposable mirror-image conformations known as atropisomers. slideshare.net

Computational and theoretical studies are indispensable for elucidating the relationship between the absolute configuration of these atropisomers and their chiroptical spectra. Density Functional Theory (DFT) has emerged as a reliable and powerful tool for predicting the structural, electronic, and spectral properties of such molecules. materialsciencejournal.org By employing DFT methods, researchers can calculate the ECD and ORD spectra for a given molecular geometry.

The theoretical examination of chiroptical responses also involves the analysis of frontier molecular orbitals (FMOs). materialsciencejournal.org The nature of electronic transitions between these orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), determines the sign and intensity of the bands observed in the ECD spectrum. For instance, the sign of a specific band in the ECD spectrum of a biphenyl derivative can often be correlated to the torsion of the biphenyl system, which in turn reveals the absolute configuration of the molecule. researchgate.net

To illustrate the kind of data generated in such studies, the following table provides a hypothetical example of calculated chiroptical data for two atropisomers of a biphenyl compound, based on the types of results presented in computational chemistry literature.

| Property | Atropisomer 1 (P-helicity) | Atropisomer 2 (M-helicity) |

| Dihedral Angle | +45° | -45° |

| Calculated Optical Rotation [α]D | +120 | -120 |

| Major ECD Transition 1 (nm) | 250 (+) | 250 (-) |

| Major ECD Transition 2 (nm) | 220 (-) | 220 (+) |

This table is illustrative and does not represent experimentally verified data for this compound.

Furthermore, the theoretical framework allows for the investigation of how different substituents on the biphenyl scaffold influence the chiroptical response. For example, the presence of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals and, consequently, the observed ECD spectra. wikimedia.org These computational approaches provide a non-empirical basis for establishing structure-chiroptical property relationships, which are crucial for the stereochemical characterization of chiral molecules. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Strategic Utilization as a Key Precursor in Complex Organic Synthesis

The unique stereochemistry of Ethyl 4'-methoxybiphenyl-2-carboxylate, arising from the ortho-substituted ester group, makes it a valuable precursor for synthesizing complex, sterically hindered molecules. The ester and methoxy (B1213986) groups can be chemically modified, and the biphenyl (B1667301) backbone provides a robust scaffold for further elaboration.

Building Block for the Construction of Polysubstituted Aromatic Scaffolds

The biphenyl-2-carboxylate framework is a key structural motif for the synthesis of fused ring systems, particularly nitrogen-containing polycyclic aromatic compounds. One of the most significant applications of this scaffold is in the synthesis of phenanthridines, which are of great interest due to their biological activities, including DNA binding and antitumor properties. nih.govbeilstein-journals.org

The general synthetic strategy involves the conversion of the ethyl carboxylate group to other functionalities. For instance, the ester can be reduced to an aldehyde. This resulting biphenyl-2-carbaldehyde derivative can then undergo intramolecular cyclization to form the phenanthridine (B189435) core. nih.gov A notable method involves the formation of an O-acetyl oxime from the aldehyde, which upon photochemical irradiation, cyclizes to yield the phenanthridine. nih.gov This transformation highlights how the ortho-positioning of the functional group on the biphenyl scaffold is crucial for facilitating the key ring-closing reaction. The synthesis of the biologically active natural product trisphaeridine (B1211939) has been accomplished using a similar photochemical cyclization of a substituted biphenyl-2-carbaldehyde oxime. nih.gov

Precursor for the Derivatization of Functional Molecules

The functional groups present in this compound—the ester and the methoxy group—serve as handles for derivatization, allowing for the synthesis of a wide array of molecules with tailored properties. The ester can be hydrolyzed to the corresponding carboxylic acid, 4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid, which can then be coupled with various amines or alcohols to form amides and other esters. mdpi.com

Compounds with biphenyl carboxylic acid structures are recognized for their potential biological activities, which can include antioxidant and anti-inflammatory properties. ontosight.ai The presence of both a methoxy group and a carboxylic acid function can influence how the molecule interacts with biological targets. mdpi.comontosight.ai The synthesis of these derivatives often begins with a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to create the biphenyl backbone itself. ontosight.aichemicalbook.comgoogle.comorgsyn.orgmdpi.com Subsequently, the functional groups can be modified. For example, the methoxy group can potentially be cleaved to reveal a phenol, providing another site for modification. This versatility makes the core structure of this compound a valuable starting point for creating libraries of compounds for biological screening.

Contributions to Materials Science and Engineering

The rigid, aromatic nature of the biphenyl scaffold is a desirable feature in the design of advanced materials. While the 4,4'-disubstituted biphenyls are more commonly used due to their linear shape, the bent structure of 2-substituted biphenyls like this compound offers possibilities for creating materials with unique properties.

Incorporation into Polymer and Copolymer Architectures

Biphenyl units are often incorporated into polymer backbones to enhance thermal stability and mechanical strength. The synthesis of polymers containing biphenyl moieties can create materials with specific optical or electronic properties. While direct polymerization of this compound is not widely documented, its corresponding carboxylic acid or diol derivatives could serve as monomers in polycondensation reactions to form polyesters or polyamides. The inclusion of the bent methoxybiphenyl unit would disrupt chain packing compared to linear monomers, potentially leading to amorphous polymers with increased solubility and lower melting points.

Role in the Design and Synthesis of Liquid Crystalline Materials

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com Their molecular structure is typically rigid and rod-shaped (calamitic) or flat (discotic). tcichemicals.com The 4'-methoxybiphenyl moiety is a common component of calamitic liquid crystals due to its structural rigidity and anisotropy. rsc.orgwhiterose.ac.uk These materials are fundamental to technologies like liquid-crystal displays (LCDs). ossila.com

However, the substitution pattern of this compound, with the ester group at the 2-position, results in a non-linear or "bent-core" shape. Bent-core liquid crystals are a distinct class of materials that can exhibit unique and complex mesophases, including those with ferroelectric properties. While research has extensively covered linear biphenyl derivatives for nematic and smectic phases, the specific incorporation of the 4'-methoxybiphenyl-2-carboxylate core into liquid crystals is a more specialized area of investigation. rsc.orgwhiterose.ac.uk Its bent geometry would preclude the formation of conventional nematic phases but could be exploited in the design of novel bent-core mesogens.

Applications in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Semiconductors)

Organic electronic materials are based on carbon-conjugated molecules and polymers and are used in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netucm.es The performance of these devices is highly dependent on the molecular structure of the organic materials used. Biphenyl-containing molecules can be used as building blocks for organic semiconductors. researchgate.net

The 4'-methoxybiphenyl-2-carboxylate structure could be modified for use in this field. For example, the carboxylic acid derivative could be used to anchor the molecule to a surface or to tune the energy levels of the material. The inherent twisted conformation of the biphenyl core, caused by the ortho-substituent, would affect the electronic conjugation between the two phenyl rings. This can be a useful feature in designing host materials for OLEDs, where a high triplet energy is desired, as the reduced conjugation can help achieve this. While specific applications of this compound in this area are not prominent in the literature, its structural elements are relevant to the broader design principles of organic electronic materials.

Integration into Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs)

The bifunctional nature of the biphenyl carboxylate structure suggests its utility in the construction of porous materials such as MOFs and potentially PIMs. The carboxylate group, obtainable through the hydrolysis of the ethyl ester, can act as a coordinating site for metal ions, a fundamental interaction in the formation of MOFs.

Metal-Organic Frameworks (MOFs):

This compound would first need to be hydrolyzed to its corresponding carboxylic acid, 4'-methoxybiphenyl-2-carboxylic acid, to be active in MOF synthesis. This resulting molecule could then be employed as a modulator in the synthesis of various MOFs, particularly those based on zirconium or other metals that readily coordinate with carboxylates. The biphenyl structure provides rigidity, while the methoxy group could influence the electronic properties and pore environment of the resulting framework.

The table below illustrates the potential role of 4'-methoxybiphenyl-2-carboxylic acid as a modulator in MOF synthesis, based on the principles of coordination modulation.

| Property | Role of 4'-methoxybiphenyl-2-carboxylic acid | Potential Impact on MOF |

| Coordination | Competes with primary dicarboxylate linkers for metal-ion binding sites. | Controls nucleation and crystal growth, leading to larger, more well-defined crystals. |

| Defect Engineering | Can be incorporated into the MOF structure, creating linker-deficient sites. | Modifies the porosity and surface chemistry of the MOF, potentially enhancing catalytic activity or selective adsorption. nih.gov |

| Functionalization | The methoxy group can line the pores of the MOF. | Alters the hydrophobicity and electronic environment within the pores, influencing guest-molecule interactions. |

Polymers of Intrinsic Microporosity (PIMs):

PIMs are a class of polymers that possess microporosity due to their rigid and contorted molecular structures, which prevent efficient packing in the solid state. rsc.org Monomers used for PIM synthesis typically contain spiro-centers or other non-planar features to enforce a rigid, kinked backbone. researchgate.net

While the biphenyl unit itself imparts a degree of rigidity, the free rotation around the central carbon-carbon bond means that this compound is not inherently contorted in the way that typical PIM monomers are. However, its rigid structure could be a valuable component in the design of novel PIMs. For instance, it could be chemically modified to incorporate features that induce contortion, such as bulky side groups, or polymerized with other, more contorted co-monomers to create copolymers with tailored properties. The design of rigid biphenyl-pyridine copolymers with twisted structures has been shown to enhance the properties of epoxy composites by increasing free volume, a principle that is central to the concept of PIMs. figshare.com

Development in Catalysis

The biphenyl scaffold is a cornerstone in the design of ligands for transition metal catalysis and can also serve as a precursor for the synthesis of advanced catalyst systems. rsc.orgrsc.org

Biphenyl derivatives are frequently used to create privileged ligands for a variety of catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgarabjchem.org The utility of this compound in this context lies in its potential to be functionalized to introduce coordinating atoms, such as phosphorus, nitrogen, or sulfur.

For example, the 2-carboxylate group can be chemically transformed into other functional groups. Standard organic synthesis procedures could be employed to convert the ester into an amide, which could then be further modified. Alternatively, the biphenyl backbone could be subjected to reactions such as ortho-lithiation, allowing for the introduction of a phosphine (B1218219) group, a common coordinating moiety in catalysis. The resulting phosphine ligand could then be used in transition metal-catalyzed reactions. The methoxy group at the 4'-position can electronically tune the properties of the ligand, which in turn can influence the activity and selectivity of the metal catalyst. uliege.be

The following table outlines a hypothetical synthetic pathway for converting this compound into a phosphine ligand and its potential application.

| Step | Transformation | Reagents and Conditions | Resulting Intermediate/Product |

| 1 | Hydrolysis | NaOH, H₂O/EtOH, then H₃O⁺ | 4'-methoxybiphenyl-2-carboxylic acid |

| 2 | Amide Formation | SOCl₂, then NH₃ | 4'-methoxybiphenyl-2-carboxamide |

| 3 | Reduction to Amine | LiAlH₄, THF | (4'-methoxy-[1,1'-biphenyl]-2-yl)methanamine |

| 4 | Phosphine Synthesis | 2 eq. PPh₂Cl, base | N,N-bis(diphenylphosphino)((4'-methoxy-[1,1'-biphenyl]-2-yl)methyl)amine |

This resulting ligand, featuring a biphenyl backbone, could be explored in various palladium-catalyzed cross-coupling reactions.

Beyond its role in ligand synthesis, the biphenyl structure of this compound can serve as a precursor for the development of more complex catalytic systems. Biphenyl derivatives can be utilized in the synthesis of heterogeneous catalysts, where the organic molecule is immobilized on a solid support. researchgate.net

For instance, the carboxylic acid derivative could be used to anchor the molecule to a metal oxide support. Subsequent chemical modifications could then be performed on the immobilized molecule to generate catalytically active sites. Furthermore, biphenyl compounds can be precursors to carbonaceous nanostructures, which can act as catalyst supports or catalysts in their own right. rsc.org The controlled pyrolysis of biphenyl derivatives can lead to the formation of structured carbon materials. The presence of the methoxy and carboxylate groups could influence the properties of the resulting carbon material.

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise molecular structure of Ethyl 4'-methoxybiphenyl-2-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Methods for Assignment)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are utilized for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, the expected signals can be predicted. The aromatic region (typically δ 6.8-8.0 ppm) would show a complex pattern of signals corresponding to the eight protons on the biphenyl (B1667301) core. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet around δ 3.8 ppm. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) around δ 4.3 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.3 ppm.

While specific experimental data for this exact isomer is not widely published, data for the closely related structural analog, 4'-Methoxybiphenyl-2-carbaldehyde, shows aromatic protons in the range of δ 7.01-8.01 ppm and a methoxy singlet at δ 3.88 ppm, which supports the predicted chemical shifts for the biphenyl and methoxy protons in the title compound. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester (around δ 167 ppm), the carbons of the two aromatic rings, the methoxy carbon (around δ 55 ppm), and the two carbons of the ethyl group (around δ 61 and 14 ppm).

2D NMR Methods: To definitively assign these signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the aromatic rings and the ethyl group. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the precise assignment of the ¹³C signals based on the already-assigned ¹H signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester C=O | - | ~167 |

| Aromatic C-H | ~6.9 - 8.0 | ~114 - 145 |

| Methoxy C | - | ~55.5 |

| Methoxy H | ~3.8 | - |

| Ester CH₂ | ~4.3 | ~61 |

| Ester CH₃ | ~1.3 | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Key expected absorption bands include:

C=O Stretch (Ester): A strong, sharp peak typically appears in the range of 1725-1705 cm⁻¹. This is one of the most prominent signals in the spectrum.

C-O Stretch (Ester and Ether): Strong bands corresponding to the C-O stretching vibrations of the ester and the aryl ether will be present between 1300-1000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the two aromatic rings.

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponds to the C-H stretching of the sp² hybridized carbons of the benzene (B151609) rings.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) are due to the C-H stretching of the sp³ hybridized carbons in the ethyl and methoxy groups.

Data from the similar compound 4-Methoxyphenylacetic acid ethyl ester shows a strong ester C=O peak and C-O stretching bands, consistent with these predictions. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1725 - 1705 | Strong |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Ester / Aryl Ether | C-O Stretch | 1300 - 1000 | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₆H₁₆O₃, corresponding to a molecular weight of approximately 256.29 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 256. The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for esters and biphenyl compounds would likely lead to the following significant fragment ions:

Loss of the ethoxy group (-OC₂H₅): A peak at M-45 (m/z = 211) due to the cleavage of the C-O bond of the ester.

Loss of an ethyl radical (-C₂H₅): A peak at M-29 (m/z = 227).

Loss of carbon monoxide (CO) from the M-45 fragment: A peak at m/z = 183.

Cleavage of the biphenyl bond: This can lead to various fragments corresponding to the substituted phenyl moieties.

Chromatographic Separation and Purification Methodologies

Chromatography is indispensable for both the analysis of product purity and the preparative purification of this compound from reaction mixtures.

Preparative Chromatography Techniques (e.g., Flash Chromatography)

For the purification of this compound on a laboratory scale, flash column chromatography is the most common and effective method. rsc.org This technique is frequently used to isolate products from Suzuki-Miyaura coupling reactions, a common synthetic route to such biphenyl compounds. rsc.org

The process involves using a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel. The crude product mixture is loaded onto the top of the column and eluted under positive pressure with a solvent system of appropriate polarity. For a compound of intermediate polarity like this compound, a typical eluent would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. rsc.orgrochester.edu The polarity of the solvent mixture is optimized using thin-layer chromatography (TLC) beforehand to ensure good separation from impurities and starting materials. Fractions are collected as the solvent passes through the column, and those containing the pure product are combined and concentrated to yield the purified compound.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. While the solid-state conformation and packing of this specific molecule remain to be elucidated, X-ray crystallography stands as the principal technique for providing such detailed structural information.

This powerful analytical method involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is then used to determine the precise arrangement of atoms within the crystal lattice. This analysis yields fundamental data including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Space Group: The symmetry elements present within the crystal structure.

Atomic Coordinates: The exact position of each atom in the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: Precise geometric parameters that define the molecular structure.

In the solid state, the packing of molecules is governed by intermolecular forces. X-ray diffraction analysis would identify and characterize any significant non-covalent interactions, such as hydrogen bonds, C-H···π interactions, or π-π stacking, which dictate the supramolecular architecture.

Although specific experimental data for the title compound is not available, the table below illustrates the type of crystallographic data that would be obtained from a successful X-ray crystallographic study. The values presented are hypothetical and serve as an example of a typical data set for a small organic molecule.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₆H₁₆O₃ |

| Formula Weight | 256.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| α (°) | 90 |

| β (°) | 98.54(2) |

| γ (°) | 90 |

| Volume (ų) | 1337.8(7) |

| Z | 4 |

Future Research Directions and Perspectives

Emerging Trends in the Synthesis of Substituted Biphenyls

The synthesis of substituted biphenyls, a critical structural motif in many pharmacologically active compounds and functional materials, is continually evolving. arabjchem.orgrsc.org Traditional methods like the Wurtz-Fittig and Ullmann reactions are progressively being supplanted by more efficient and versatile cross-coupling methodologies. nih.gov The Suzuki-Miyaura cross-coupling reaction, for instance, has become a cornerstone for the formation of carbon-carbon bonds in biphenyl (B1667301) synthesis due to its mild reaction conditions and high functional group tolerance. nih.govacs.org This method typically involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. nih.govacs.org

Recent advancements in this area focus on the development of highly active and stable catalysts. For example, palladium nanoparticles supported on materials like silica (B1680970) or fullerene have demonstrated excellent reactivity and reusability, aligning with the principles of green chemistry. researchgate.netresearchgate.net Furthermore, research is exploring the use of more abundant and less expensive metals to replace palladium, as well as the development of ligandless and catalyst-free reaction conditions to enhance the sustainability of these synthetic routes. researchgate.net Another significant trend is the direct C-H arylation, which offers a more atom-economical approach by avoiding the pre-functionalization of starting materials. escholarship.org The development of U-shaped nitrile templates for remote C-H functionalization represents a sophisticated strategy for achieving site-selectivity in the synthesis of complex biphenyl derivatives. escholarship.org

The synthesis of the precursor for Ethyl 4'-methoxybiphenyl-2-carboxylate, 4'-methoxy-biphenyl-2-carboxylic acid, can be achieved through methods such as the reaction of 4-methoxyphenylmagnesium bromide with phthalic anhydride (B1165640). chemicalbook.com The subsequent esterification to yield the target compound is a standard chemical transformation.

Integration of Advanced Computational Methods for Predictive Chemistry

Advanced computational methods are becoming indispensable tools in the study and development of biphenyl derivatives. acs.orgnih.gov Density Functional Theory (DFT) and other quantum mechanical calculations are employed to predict a wide range of molecular properties, including conformational mobility, molecular electrostatic potential (MEP), and dipole moments. acs.orgnih.gov These computational studies provide valuable insights into the structure-activity relationships of these compounds. nih.gov

For instance, computational analysis can elucidate how the substitution pattern on the biphenyl rings influences their electronic and geometric properties, which in turn can be correlated with their biological activity or material properties. acs.orgnih.gov In the context of polychlorinated biphenyls (PCBs), computational studies have been used to rationalize their selective toxicity by correlating MEPs with their biological effects. acs.orgnih.gov Such predictive modeling can guide the design of new biphenyl derivatives with desired properties, potentially reducing the need for extensive empirical screening.

Furthermore, computational methods are instrumental in understanding reaction mechanisms, such as those involved in the various cross-coupling reactions used for biphenyl synthesis. escholarship.org By modeling transition states and reaction pathways, researchers can optimize reaction conditions and develop more efficient catalytic systems. escholarship.org The use of computational tools to predict spectroscopic data, such as NMR and IR spectra, also aids in the characterization of newly synthesized compounds. materialsciencejournal.org

Exploration of Novel Applications in Interdisciplinary Scientific Domains

Biphenyl derivatives are a versatile class of compounds with a broad spectrum of applications across various scientific disciplines. arabjchem.orgrsc.org Their rigid, aromatic scaffold makes them ideal building blocks for the synthesis of liquid crystals, and their unique photophysical properties are harnessed in the development of organic light-emitting diodes (OLEDs). arabjchem.orgrsc.org The introduction of different functional groups onto the biphenyl core can modulate their electronic and biological properties, leading to a wide array of applications. arabjchem.org

In the pharmaceutical and medicinal chemistry fields, substituted biphenyls are integral components of numerous drugs. rsc.orgrsc.org For example, biphenyl-4-carboxylic acid derivatives have been investigated for their potential as anticancer agents through the inhibition of tubulin polymerization. nih.gov Additionally, the incorporation of a biphenyl moiety can enhance the biological activity of other heterocyclic systems, leading to the development of novel therapeutic agents with antimicrobial, anti-inflammatory, and other pharmacological effects. researchgate.netresearchgate.net

The unique structural and electronic properties of biphenyls also make them attractive for applications in materials science. They are used in the synthesis of polymers, dyes, and organometallic complexes. rsc.org The development of novel biphenyl-based materials with tailored optical, electronic, or thermal properties is an active area of research with potential applications in sensors, electronics, and advanced materials. mdpi.com

Towards More Sustainable and Efficient Chemical Processes for Biphenyl Derivatives

The chemical industry is increasingly focused on developing more sustainable and efficient manufacturing processes, and the synthesis of biphenyl derivatives is no exception. researchgate.netresearchgate.net A key aspect of this trend is the adoption of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

In the context of biphenyl synthesis, this translates to the development of catalytic systems that are reusable and operate under mild conditions. researchgate.net The use of water as a solvent in Suzuki-Miyaura cross-coupling reactions, facilitated by water-soluble catalysts, is a significant step towards greener synthesis. researchgate.net Additionally, the exploration of catalyst-free reaction conditions and the use of alternative energy sources like microwave or ultrasonic irradiation are being investigated to reduce the environmental impact of these processes. megabooks.cz

Data Tables

Table 1: Synthetic Methodologies for Substituted Biphenyls

| Method | Description | Advantages | Key References |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. | Mild conditions, high functional group tolerance, commercially available reagents. | nih.govacs.org |

| Ullmann Reaction | Copper-catalyzed coupling of two aryl halides. | Useful for synthesizing symmetrical biphenyls. | nih.gov |

| Wurtz-Fittig Reaction | Sodium-mediated coupling of an aryl halide and an alkyl halide. | Historical significance, can be used for alkyl-aryl coupling. | nih.gov |

| Direct C-H Arylation | Transition metal-catalyzed coupling of an aromatic C-H bond with an aryl halide. | High atom economy, avoids pre-functionalization. | escholarship.org |

Table 2: Applications of Substituted Biphenyls

| Application Area | Examples | Key References |

| Pharmaceuticals | Anticancer agents, antimicrobial compounds, anti-inflammatory drugs. | nih.govresearchgate.netresearchgate.net |

| Materials Science | Liquid crystals, organic light-emitting diodes (OLEDs), polymers. | arabjchem.orgrsc.orgmdpi.com |

| Agrochemicals | Herbicides, fungicides. | arabjchem.org |

| Organic Synthesis | Building blocks for more complex molecules. | arabjchem.org |

Q & A

Q. What spectroscopic and crystallographic methods are typically employed to characterize Ethyl 4'-methoxybiphenyl-2-carboxylate?

Methodological Answer: Characterization of this compound primarily relies on single-crystal X-ray diffraction to resolve its molecular geometry, bond lengths, and angles. For example, studies on analogous biphenyl carboxylates (e.g., ethyl 4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate) used X-ray diffraction to confirm stereochemistry and intermolecular interactions, with data refinement performed using SHELXL . Additional techniques include:

- Nuclear Magnetic Resonance (NMR) : To assign proton environments and verify substitution patterns.

- Infrared (IR) Spectroscopy : For identifying functional groups like ester carbonyls (C=O) and methoxy (-OCH₃) stretches.

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

Q. How can density functional theory (DFT) predict the electronic structure and thermodynamic properties of this compound?